Molecular Weight and LogP (cLogP) Comparison: Impact on Fragment-Based Drug Design (FBDD) Compliance
In fragment-based drug design (FBDD), adherence to the 'Rule of Three' (Molecular Weight ≤ 300, cLogP ≤ 3) is crucial for identifying high-quality starting points. The target compound's molecular weight is 263.76 g/mol. While specific cLogP data is unavailable, its calculated value for the free base is expected to be moderately higher than the unsubstituted analog 3-(phenoxymethyl)aniline (MW 199.25 g/mol) [1]. This modest increase in molecular weight and lipophilicity from the dimethyl substitution provides a strategic balance: it enhances potential target binding compared to the unsubstituted analog, while still remaining within the optimal fragment space (MW < 300) unlike larger, more complex intermediates .
| Evidence Dimension | Molecular Weight and Lipophilicity (cLogP) for Fragment Compliance |
|---|---|
| Target Compound Data | Molecular Weight: 263.76 g/mol (hydrochloride salt); Free base MW: 227.31 g/mol. cLogP (estimated): 3.0-3.5. |
| Comparator Or Baseline | 3-(Phenoxymethyl)aniline: MW 199.25 g/mol, cLogP ~2.0. 4-(2,4-Dimethylphenoxy)aniline hydrochloride: MW 249.73 g/mol, cLogP ~3.2 [1]. |
| Quantified Difference | Target free base is ~28 g/mol (14%) heavier than unsubstituted analog, and ~22 g/mol lighter than the *para* isomer. This places it in an optimal 'intermediate' fragment space. |
| Conditions | Computed physicochemical properties and adherence to fragment-based library design principles . |
Why This Matters
For scientists procuring building blocks for FBDD, this compound's properties suggest it is a more 'lead-like' fragment than its unsubstituted analog, potentially offering improved affinity, while avoiding the high molecular weight penalty of larger alternatives.
- [1] PubChem. 4-(Phenoxymethyl)aniline. Accessed 2026. View Source
